2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-aminopyrazine with benzoyl chloride, followed by cyclization with glycine. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4-[(2-pyridylamino)methylene]-1,3-oxazol-5(4H)-one
- 2-phenyl-4-[(2-thiazolylamino)methylene]-1,3-oxazol-5(4H)-one
- 2-phenyl-4-[(2-imidazolylamino)methylene]-1,3-oxazol-5(4H)-one
Uniqueness
What sets 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one apart is its unique pyrazine moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs.
Properties
IUPAC Name |
2-phenyl-4-(pyrazin-2-yliminomethyl)-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14-11(8-17-12-9-15-6-7-16-12)18-13(20-14)10-4-2-1-3-5-10/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXTTZNSRSJHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.